molecular formula C32H20N4 B14787840 2,3-Di(9H-carbazol-9-yl)quinoxaline

2,3-Di(9H-carbazol-9-yl)quinoxaline

Cat. No.: B14787840
M. Wt: 460.5 g/mol
InChI Key: GFRQREDNENEJNS-UHFFFAOYSA-N
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Description

2,3-Di(9H-carbazol-9-yl)quinoxaline is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(9H-carbazol-9-yl)quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 9H-carbazole in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2,3-Di(9H-carbazol-9-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in chloroform for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce halogen or alkyl groups into the carbazole moieties.

Mechanism of Action

The mechanism of action of 2,3-Di(9H-carbazol-9-yl)quinoxaline in its applications is primarily based on its ability to transport charge efficiently. The compound’s molecular structure allows for effective conjugation and charge delocalization, which is crucial for its performance in electronic and optoelectronic devices . The carbazole moieties play a significant role in enhancing the compound’s charge transport properties and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Di(9H-carbazol-9-yl)quinoxaline is unique due to its specific molecular structure, which combines the properties of quinoxaline and carbazole. This combination results in a compound with enhanced optoelectronic properties, making it particularly suitable for applications in advanced electronic and photonic devices.

Properties

Molecular Formula

C32H20N4

Molecular Weight

460.5 g/mol

IUPAC Name

9-(3-carbazol-9-ylquinoxalin-2-yl)carbazole

InChI

InChI=1S/C32H20N4/c1-7-17-27-21(11-1)22-12-2-8-18-28(22)35(27)31-32(34-26-16-6-5-15-25(26)33-31)36-29-19-9-3-13-23(29)24-14-4-10-20-30(24)36/h1-20H

InChI Key

GFRQREDNENEJNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC5=CC=CC=C5N=C4N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

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